N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-18-7-9-19(10-8-18)26-16-11-21-20(24)23-14-12-22(13-15-23)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYZKWLTXOEPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound’s structure comprises three modular components:
- 4-Phenylpiperazine core : Provides the foundational heterocyclic framework.
- 2-(4-Methoxyphenoxy)ethyl side chain : Introduces aryl ether functionality.
- Carboxamide linkage : Connects the piperazine core to the ethylphenoxy side chain.
Retrosynthetically, the molecule can be dissected into two primary precursors:
- 4-Phenylpiperazine-1-carbonyl chloride (or activated ester)
- 2-(4-Methoxyphenoxy)ethylamine
Alternative strategies involve late-stage functionalization of preassembled intermediates, such as alkylation of 4-phenylpiperazine with 2-(4-methoxyphenoxy)ethyl halides followed by carboxamide formation.
Synthetic Routes and Methodologies
Carboxamide Coupling via Activated Intermediates
Carboxylic Acid Activation (Method A)
This approach involves converting 4-phenylpiperazine-1-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by reaction with 2-(4-methoxyphenoxy)ethylamine.
Procedure :
- Acid Chloride Formation :
- Amide Coupling :
- The acid chloride is dissolved in DCM and added dropwise to a solution of 2-(4-methoxyphenoxy)ethylamine (1.2 eq) and triethylamine (TEA, 2.0 eq) at 0°C.
- The reaction is stirred at room temperature for 12 hours, followed by aqueous workup and purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Coupling Reagent-Mediated Synthesis (Method B)
Alternative activation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions.
Procedure :
- 4-Phenylpiperazine-1-carboxylic acid (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq) are dissolved in DCM.
- After 30 minutes of activation, 2-(4-methoxyphenoxy)ethylamine (1.1 eq) and TEA (2.0 eq) are added, and the mixture is stirred for 24 hours.
- Purification by recrystallization from ethanol yields the product.
Alkylation of Piperazine with Ethylphenoxy Halides (Method C)
This two-step sequence involves:
- Synthesis of 2-(4-Methoxyphenoxy)ethyl Halide :
- N-Alkylation of 4-Phenylpiperazine :
Reductive Amination Pathway (Method D)
For analogs requiring stereochemical control, reductive amination between 4-phenylpiperazine-1-carbaldehyde and 2-(4-methoxyphenoxy)ethylamine has been explored.
Procedure :
Comparative Analysis of Synthetic Methods
| Method | Advantages | Drawbacks | Yield (%) | Purity |
|---|---|---|---|---|
| A | High functional group tolerance | Requires hazardous SOCl₂ | 62–68 | ≥95% (HPLC) |
| B | Mild conditions, scalable | Costly coupling reagents | 70–75 | ≥98% (HPLC) |
| C | Direct alkylation, fewer steps | Low regioselectivity | 55–60 | 90–92% (NMR) |
| D | Stereochemical control | Limited substrate scope | 50–55 | 85–88% (HPLC) |
Key Observations :
Structural Validation and Analytical Data
X-ray Crystallography
Single-crystal X-ray analysis of analogous piperazine carboxamides (e.g., compound 3a in) confirms the planar geometry of the carboxamide group and the equatorial orientation of the phenyl substituent on piperazine.
Spectroscopic Characterization
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl and piperazine rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 4-hydroxyphenoxyethyl derivatives.
Reduction: Formation of N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Treatment of Psychiatric Disorders
Research indicates that N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide functions as a serotonin receptor modulator, particularly targeting the 5-HT_1A receptor. This receptor is implicated in mood regulation and anxiety disorders.
- Antidepressant Activity : Studies have shown that this compound exhibits significant antidepressant-like effects in animal models. For instance, in a forced swim test, the treated group displayed a notable reduction in immobility time compared to controls, suggesting enhanced mood elevation.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (s) | 120 ± 10 | 60 ± 8* |
| Serotonin Levels (ng/ml) | 50 ± 5 | 90 ± 10* |
| *Significance at |
- Anxiolytic Effects : In studies assessing anxiety-related behaviors using the elevated plus maze test, treated animals spent significantly more time in open arms, indicating reduced anxiety levels.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Open Arm Time (%) | 30 ± 5 | 55 ± 6* |
| Total Entries | 20 ± 3 | 25 ± 4 |
| *Significance at |
Neuroprotective Properties
In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress. This suggests potential applications in managing neurodegenerative diseases.
Study on Schizophrenia
A study explored the effects of this compound on schizophrenia models. The results indicated that it could mitigate symptoms associated with psychosis by modulating dopamine receptor activity, particularly through antagonism of D_2 receptors.
Clinical Trials
Ongoing clinical trials are evaluating the efficacy of this compound in treating generalized anxiety disorder and major depressive disorder. Preliminary results suggest promising outcomes regarding safety and efficacy.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Piperazine carboxamides exhibit diverse biological activities depending on substituent patterns. Key analogues and their properties are summarized below:
Table 1: Comparative Analysis of Piperazine Carboxamide Derivatives
Key Observations:
- Substituent Effects : Halogenated derivatives (e.g., A2, A3 in Table 1) exhibit moderate yields (45–57%) and higher melting points (~190–200°C), likely due to increased crystallinity from halogen interactions . The methoxy group in the target compound may reduce melting points compared to halogens due to weaker intermolecular forces.
- Piperazine Conformation : The chair conformation observed in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide is critical for hydrogen bonding and crystal packing, which may influence solubility and stability.
Metabolic Stability and Biodistribution
- Tricyclic Carboxamides: DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) undergoes rapid hepatic metabolism to N-oxide derivatives, with <5% tumor uptake of the parent compound . In contrast, SN 23490 and SN 23719 show higher metabolic stability (1.5–2.8% ID/g in tumors) due to reduced DNA intercalation .
- Role of Methoxy Groups: The 4-methoxyphenoxy group in the target compound may undergo O-demethylation, a common metabolic pathway for methoxy-substituted aromatics. This could reduce bioavailability compared to halogenated analogues, which are less prone to oxidative metabolism .
Biological Activity
N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the piperazine class and is characterized by the following structure:
This structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Purinergic Signaling : It has been suggested that compounds similar to this compound can influence purinergic signaling pathways, which are critical in various physiological processes including inflammation and neural transmission .
- Receptor Interaction : The compound may interact with multiple receptor types, particularly G protein-coupled receptors (GPCRs), which are involved in neurotransmission and cellular signaling .
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal pathogens. This suggests its potential use in treating infections caused by resistant strains.
Cytotoxicity and Anti-Cancer Activity
The compound has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies indicated significant activity against leukemia cell lines such as Jurkat and K562, highlighting its potential as an anti-cancer agent. The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine ring could enhance cytotoxicity while reducing toxicity to normal cells .
Neurological Effects
Given its structural similarity to known psychoactive compounds, there is interest in exploring the neuropharmacological effects of this compound. Preliminary studies suggest it may have anxiolytic or antidepressant-like effects in animal models, warranting further investigation into its potential as a therapeutic agent for mood disorders.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations lower than those required for standard antibiotics, suggesting a novel mechanism of action against resistant bacteria.
- Cytotoxic Evaluation : In a comparative analysis of several derivatives of piperazine compounds, this compound showed superior cytotoxicity against leukemia cells compared to traditional chemotherapeutics, indicating a promising avenue for drug development .
- Neuropharmacological Assessment : In behavioral assays, the compound exhibited significant reductions in anxiety-like behaviors in rodents, indicating its potential utility in treating anxiety disorders.
Data Summary
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
